N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

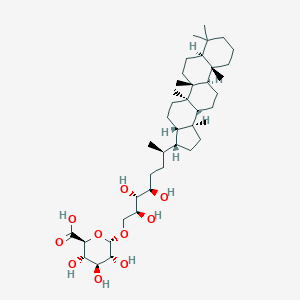

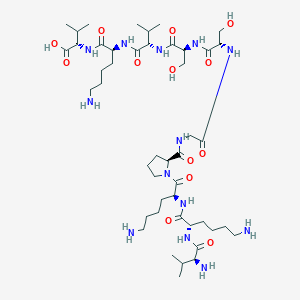

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, also known as MitoQ, is a unique mitochondria-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. MitoQ is a derivative of coenzyme Q10 (CoQ10) and is designed to selectively accumulate in the mitochondria, which are the powerhouses of the cell.

Mecanismo De Acción

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide exerts its therapeutic effects by targeting the mitochondria and scavenging ROS, which are generated as a byproduct of mitochondrial respiration. ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and death. N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can also modulate mitochondrial function by improving mitochondrial respiration, reducing mitochondrial membrane potential, and inhibiting mitochondrial permeability transition pore opening.

Efectos Bioquímicos Y Fisiológicos

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, modulating cellular signaling pathways, and regulating gene expression. N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can also improve vascular function, reduce inflammation, and enhance immune function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has several advantages for lab experiments, including its high selectivity for the mitochondria, its ability to scavenge ROS, and its lipophilic nature, which allows it to penetrate cell membranes. However, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has some limitations, including its potential toxicity at high doses, its limited stability in aqueous solutions, and its variable efficacy depending on the disease model and experimental conditions.

Direcciones Futuras

There are several future directions for N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide research, including exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetics and pharmacodynamics, developing new formulations for improved stability and bioavailability, and investigating its potential synergistic effects with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide's therapeutic effects and to identify biomarkers for patient selection and monitoring.

Métodos De Síntesis

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide is synthesized by reacting CoQ10 with a triphenylphosphonium (TPP) cation, which is a lipophilic molecule that can penetrate the mitochondrial membrane. The reaction results in the formation of N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, which is a redox-active compound that can scavenge reactive oxygen species (ROS) in the mitochondria.

Aplicaciones Científicas De Investigación

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, metabolic disorders, and cancer. In cardiovascular diseases, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to improve endothelial function, reduce oxidative stress, and attenuate myocardial ischemia-reperfusion injury. In neurodegenerative diseases, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function. In metabolic disorders, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to improve insulin sensitivity, reduce oxidative stress, and prevent hepatic steatosis. In cancer, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to induce apoptosis, inhibit tumor growth, and enhance chemotherapy efficacy.

Propiedades

IUPAC Name |

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-14-11-16(13-17(12-14)27-6)21(26)24(22(3,4)5)23-20(25)18-9-8-10-19(28-7)15(18)2/h8-13H,1-7H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPVUELTFFXJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)

![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)

![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)

![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)